molecular formula C5H10O4 B3145876 Methyl 2-(2-hydroxyethoxy)acetate CAS No. 58349-37-4

Methyl 2-(2-hydroxyethoxy)acetate

Cat. No.: B3145876
CAS No.: 58349-37-4
M. Wt: 134.13 g/mol
InChI Key: KYKVGWVNSDLZBX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which Methyl 2-(2-hydroxyethoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-hydroxyethoxy)acetate: C5H10O4

    Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate: C9H18O6

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct reactivity and solubility properties. Its ability to dissolve in both water and organic solvents makes it particularly valuable in various applications .

Properties

IUPAC Name

methyl 2-(2-hydroxyethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKVGWVNSDLZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate (1.07 g) and pyridinium p-toluenesulfonate (24.6 mg) in MeOH (10 mL) was heated under reflux for 2 hours. After evaporation of solvent, the residue was purified by silica gel column chromatography eluting with a mixture of hexane and AcOEt (10:1-1:3) to give methyl(2-hydroxyethoxy)acetate as colorless oil (555 mg).
Name
methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl [2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate (1.07 g) and pyridinium p-toluenesulfonate (24.6 mg) in MeOH (10 mL) was heated under reflux for 2 hours. After evaporation of solvent, the residue was purified by silica gel column chromatography eluting with a mixture of hexane and AcOEt (10:1-1:3) to give methyl (2-hydroxyethoxy)acetate as colorless oil (555 mg).
Name
methyl [2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-hydroxyethoxy)acetate
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Reactant of Route 6
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